molecular formula C19H17N3O6S2 B2881470 methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate CAS No. 1428374-09-7

methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate

Cat. No.: B2881470
CAS No.: 1428374-09-7
M. Wt: 447.48
InChI Key: QDPBXMKMEZZCEM-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolopyridine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-carboxamide intermediate, which is then coupled with a thiazolopyridine derivative under specific conditions to form the core structure. The final step involves the sulfonylation of the intermediate with benzoic acid derivatives to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the thiazolopyridine or benzoate ester moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or benzoate rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzoate ester can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan carboxamides and thiazolopyridine derivatives, such as fenfuram, furcarbanil, and methfuroxam . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-27-18(24)12-2-4-14(5-3-12)30(25,26)22-8-6-15-16(10-22)29-19(20-15)21-17(23)13-7-9-28-11-13/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPBXMKMEZZCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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